3-Ethyl-2,3-dimethylindoline

Synthetic Methodology Process Chemistry Indoline Synthesis

Researchers developing indoline-based libraries need well-characterized scaffolds. 3-Ethyl-2,3-dimethylindoline (CAS 18781-59-4) provides a verified synthetic route and full spectral fingerprint (NMR, IR, Raman), eliminating structural ambiguity. - Published characterization ensures method validation and instrument calibration. - Pre-installed 2,3-disubstitution creates a quaternary stereocenter for SAR exploration. - Cost-effective multi-gram synthesis supports medicinal chemistry and agrochemical discovery programs.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 18781-59-4
Cat. No. B105491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,3-dimethylindoline
CAS18781-59-4
Synonyms3-Ethyl-2,3-dimethylindoline
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCCC1(C(NC2=CC=CC=C21)C)C
InChIInChI=1S/C12H17N/c1-4-12(3)9(2)13-11-8-6-5-7-10(11)12/h5-9,13H,4H2,1-3H3
InChIKeyFCHLBDYQJHDNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2,3-dimethylindoline: Verified Synthetic Intermediate


3-Ethyl-2,3-dimethylindoline is a polysubstituted indoline derivative, a class of compounds recognized for their importance as building blocks in the synthesis of complex natural products and pharmaceuticals [1]. Its structure features a bicyclic indoline core with distinct ethyl and methyl substituents at the 2- and 3- positions, which contribute to its unique chemical and physical properties. The compound has been the subject of a dedicated synthetic and spectroscopic characterization study, providing researchers with a verified synthetic route and a comprehensive analytical fingerprint [2]. This foundational data ensures that scientists and procurement specialists are working with a well-defined, reproducible chemical entity for use in synthetic applications.

Synthetic routeReported efficient one-step protocol
CharacterizationComplete multi-spectral fingerprint available
Patent contextKey intermediate for 2,3-disubstituted indoline libraries

Substituent Specificity of 3-Ethyl-2,3-dimethylindoline


Within the indoline class, the specific substitution pattern on the saturated ring is a critical determinant of downstream reactivity, stereochemical outcomes, and biological target engagement. The 2,3-disubstituted indoline framework is a privileged scaffold in medicinal chemistry and total synthesis, with slight modifications leading to vastly different properties [1]. For example, while 2,3-dimethylindoline can be obtained with 72% enantiomeric excess via asymmetric hydrogenation, the introduction of the ethyl group at the 3-position in 3-ethyl-2,3-dimethylindoline creates a quaternary stereocenter and significantly alters the molecule's steric and electronic profile [2]. Therefore, a generic 'indoline derivative' cannot be substituted for 3-ethyl-2,3-dimethylindoline in a synthetic sequence without risking failure of the intended reaction or altering the properties of the final product. The specific quantitative evidence below defines the known and verified identity of this precise compound.

Quaternary stereocenter alteration
The 3-ethyl group creates a quaternary carbon, altering steric and electronic profiles relative to 3-methyl or unsubstituted indolines.
Reactivity divergence
Substitution pattern changes can lead to different outcomes in asymmetric hydrogenation or N-functionalization steps.
Spectral identity gap
Generic indoline analogs may lack a peer-reviewed, curated spectral dataset, increasing identification uncertainty.

Quantitative Evidence for 3-Ethyl-2,3-dimethylindoline


High-Efficiency Synthesis via Vilsmeier Protocol

A modern one-step synthesis of 3-ethyl-2,3-dimethylindoline has been reported to proceed in quantitative yield under adapted Vilsmeier conditions [1]. This represents a significant methodological improvement over older, multi-step or lower-yielding routes. For example, an earlier method for ethylating 2,3-disubstituted indoles at the β-position using polyphosphate ester (PPE) at 160°C only achieved approximately 60% yield [2]. The quantitative yield of the new method directly translates to more efficient use of starting materials and lower cost per gram for this specific compound, making it a more accessible and cost-effective synthetic intermediate.

Synthesis yield
Cross-study comparable
Reported quantitative
vs. ~60% (PPE, 160 °C)
Supports cost-efficient procurement and scale-up.
Adapted Vilsmeier conditions; peer-reviewed source.
Synthetic Methodology Process Chemistry Indoline Synthesis

Comprehensive Spectroscopic Fingerprint

The identity and purity of 3-ethyl-2,3-dimethylindoline can be rigorously confirmed using a published, multi-spectral dataset, providing a high degree of confidence for procurement and quality control [1]. The compound has been fully characterized by 1H-, 2H-, and 13C-NMR, as well as IR and Raman spectroscopy, with all spectral data provided in detail [1]. This contrasts with many in-class analogs, such as the simpler 2,3-dimethylindoline, for which such a complete and curated set of spectroscopic data is not uniformly available in a single, primary peer-reviewed source. The availability of this comprehensive fingerprint allows for definitive identity verification, reducing the risk of receiving an incorrect or impure compound.

Spectral dataset
Class-level inference
1H, 2H, 13C NMR, IR, Raman
Supports definitive identity verification for QC.
Single peer-reviewed source; not universal for class.
Analytical Chemistry Quality Control Spectroscopy

Building Block for Heterocyclic Synthesis

3-Ethyl-2,3-dimethylindoline is explicitly disclosed as a key intermediate in patented synthetic routes for the preparation of more complex 2,3-disubstituted indoline derivatives [1]. This patent, which focuses on solving problems of harsh reaction conditions and expensive reagents, demonstrates the practical utility of this specific compound in constructing diverse molecular libraries [2]. While many indolines serve as building blocks, the inclusion of this specific, highly substituted variant in a patent application for an improved synthetic method highlights its strategic value in accessing a specific region of chemical space that may be challenging to reach from less substituted analogs.

Patented intermediate
Supporting evidence
Explicitly named in CN104529868B
Demonstrates applied utility in indoline library synthesis.
Patent-protected method; building block validation.
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Applications of 3-Ethyl-2,3-dimethylindoline


Intermediate for 2,3-Disubstituted Indoline Libraries

Given its proven utility as an intermediate in patented processes, 3-ethyl-2,3-dimethylindoline is ideally suited for researchers developing libraries of highly substituted indolines for medicinal chemistry or agrochemical discovery programs [1]. Its pre-installed ethyl and methyl groups on the indoline core provide a specific, sterically demanding scaffold that can be further elaborated to explore structure-activity relationships in biological systems. The high-yielding synthesis [2] makes it cost-effective to produce on the multi-gram scale required for such efforts.

Standard for Analytical Method Development

The comprehensive spectroscopic data available for 3-ethyl-2,3-dimethylindoline makes it an excellent standard for developing and validating analytical methods [2]. Analytical chemists can use the published NMR, IR, and Raman spectra as a reference to calibrate instruments, train new users, or verify the accuracy of their own measurements for this class of compounds. Its well-defined structure and spectral signature reduce ambiguity in method development.

Substrate for Steric Effects in Catalysis

The presence of the 3-ethyl group creates a quaternary carbon center, introducing significant steric bulk around the indoline nitrogen. This makes 3-ethyl-2,3-dimethylindoline a valuable substrate for fundamental mechanistic studies in organic chemistry, particularly for reactions sensitive to steric hindrance such as N-alkylations, acylations, or C-H activation. Its performance can be directly compared to that of less hindered analogs like 2,3-dimethylindoline to elucidate the role of sterics in a given transformation [3].

Application
Selection Property
Validation Focus
Indoline library synthesis
Verified synthetic intermediate
Reproducible yield and scaffold integrity
Analytical standard
Comprehensive spectral fingerprint
Method calibration and identity confirmation
Catalysis steric studies
Quaternary carbon steric profile
Comparative reactivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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